molecular formula C8H16O B165630 3-Methylheptan-2-one CAS No. 2371-19-9

3-Methylheptan-2-one

Cat. No. B165630
CAS RN: 2371-19-9
M. Wt: 128.21 g/mol
InChI Key: UHRZLJZZZDOHEX-UHFFFAOYSA-N
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Description

3-Methylheptan-2-one is a chemical compound with the molecular formula C8H16O . It is a colorless to light yellow liquid and is one of the trace taste- and odor-causing organic compounds present in natural water .


Molecular Structure Analysis

The molecular structure of 3-Methylheptan-2-one consists of eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methylheptan-2-one has a density of 0.8±0.1 g/cm³. It has a boiling point of 167.0±0.0 °C at 760 mmHg. The vapour pressure is 1.7±0.3 mmHg at 25°C. The enthalpy of vaporization is 40.3±3.0 kJ/mol. The flash point is 44.6±7.5 °C .

Scientific Research Applications

Combustion Chemistry and Fuel Research

3-Methylheptan-2-one plays a significant role in the study of combustion chemistry, particularly in the context of alternative and conventional fuels. It's used as a surrogate component for various fuels, including diesel, jet fuels, and renewable fuels. Studies have focused on its combustion characteristics, such as oxidation in jet-stirred reactors and autoignition properties, which are crucial for improving engine performance and developing cleaner combustion technologies. These studies provide insights into the reactivity of large hydrocarbons and the influence of molecular structure on combustion processes (Karsenty et al., 2012); (Wang et al., 2013).

Environmental and Biological Applications

The compound has been studied in the context of environmental biodegradation, particularly in methanogenic conditions. Research on iso-alkanes like 3-Methylheptan-2-one helps understand the environmental impact and fate of petroleum products. Additionally, its metabolites and biodegradation pathways have been explored in laboratory animals, contributing to our understanding of environmental toxicology and the effects of hydrocarbon exposure (Abu Laban et al., 2015); (Serve et al., 1993).

Chemical Synthesis and Pheromone Research

3-Methylheptan-2-one is also significant in chemical synthesis and pheromone research. Its derivatives and structural analogs have been synthesized for various applications, including the production of insect pheromones. This research contributes to developing sustainable pest management strategies and understanding insect behavior (Brenna et al., 2017).

Physical and Spectroscopic Studies

Physical properties of 3-Methylheptan-2-one and its isomers have been explored through spectroscopic studies. These studies help in understanding molecular structures, interactions, and thermodynamic properties. Such research is fundamental to the fields of physical chemistry and material science (Finke & Messerly, 1973); (Sagara et al., 1972).

Safety And Hazards

3-Methylheptan-2-one is a liquid with a pungent, acrid odor . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-methylheptan-2-one
Source PubChem
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InChI

InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRZLJZZZDOHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870959
Record name 3-Methylheptan-2-one
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid with a pungent, acrid odor; [Chem Service MSDS]
Record name 3-Methylheptan-2-one
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Product Name

3-Methylheptan-2-one

CAS RN

2371-19-9
Record name 3-Methyl-2-heptanone
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Record name 3-Methylheptan-2-one
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Record name 3-Methyl-2-heptanone
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Record name 3-Methylheptan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Hussain, PB Neupane, RN Jha - Chem Sci Rev Lett, 2015 - chesci.com
Rauvolfia serpentina which is also known as Indian snakeroot or sarpagandha is a member of the family Apocynaceae was popular from ancient times as an antidote to the stings of …
Number of citations: 7 chesci.com
S Sablé, F Letellier, G Cottenceau - Biotechnology Letters, 1997 - Springer
… library compounds; CV, coefficient of variation obtained for five analyses of 43-daysold cheese (peak area standard deviation/mean, %); (a) in ng/g of cheese; (b) 3-methylheptan-2-one …
Number of citations: 30 link.springer.com
GP Slater, VC Blok - Water Science and Technology, 1983 - iwaponline.com
… The aldehydes hexanal to decanal, and benzaldehyde, and the ketones, 4-methyl pentan-2-one, 3-methylheptan- 2-one, cyclohexanone, acetophenone and chloro acetophenone have …
Number of citations: 47 iwaponline.com
LB Bjostad, DK Jewett, DL Brigham - Journal of chemical Ecology, 1996 - Springer
The main component of the sex pheromone of the caddisflyHesperophylax occidentalis (Banks) (Trichoptera: Limnephilidae) was identified as 6-methylnonan-3-one (enantiomeric …
Number of citations: 58 link.springer.com
PJ Derrick, AM Falick, S Lewis… - Organic Mass …, 1973 - Wiley Online Library
H/D randomization is not observed within the octan‐2‐one‐1,1,1,3,3‐d 5 molecular ion at times less than 7 × 10 −10 sec following field ionization. Partial H/D randomization is …
K Rawat, D Mishra, VD Punetha, D Chandra… - 2015 - wjpr.s3.ap-south-1.amazonaws.com
Essential oil of leaves of Lantana camarawas undertaken in this study, Lantana camarawascollected from three different locations of Uttarakhand, essential oil was extracted from the …
Number of citations: 3 wjpr.s3.ap-south-1.amazonaws.com
P Gray, P Rathbone, A Williams - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… been recognised in the decomposition l2 of t-butyl 1-methylcyclohexyl peroxide, 3,4-dibutylhexane-2,5-dione being the end-product of dimerisation of (111), and 3-methylheptan-2-one …
Number of citations: 10 pubs.rsc.org
M Penland, H Falentin, S Parayre, A Pawtowski… - International Journal of …, 2021 - Elsevier
Pélardon is an artisanal French raw goat's milk cheese, produced using natural whey as a backslop. The aim of this study was to identify key microbial players involved in the …
Number of citations: 33 www.sciencedirect.com
DR Adams, AF Barnes, F Cassidy… - Journal of the Chemical …, 1984 - pubs.rsc.org
… ), and dry benzene (12 ml) was stirred under reflux until the iodine vapour faded and then a portion (20 ml) of a mixture of ethyl bromoacetate (100 ml, 0.90 xnol), 3-methylheptan-2-one (…
Number of citations: 9 pubs.rsc.org
F Colobert, M Obringer, G Solladié - 2006 - Wiley Online Library
… (+)-(3R,4S,R S )-1-(tert-Butylsulfinyl)-4-hydroxy-3-methylheptan-2-one (4e): Yellow oil (85 % yield); R f = 0.2 (CH 2 Cl 2 /EtOAc, 1:1).[α] D 20 = +175 (c = 1, CHCl 3 ). IR (neat): equation …

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